An In-depth Technical Guide to the Physicochemical Properties of N-[(3-iodophenyl)methyl]oxetan-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-[(3-iodophenyl)methyl]oxetan-3-amine
Introduction
In the landscape of modern medicinal chemistry, the careful characterization of a compound's physicochemical properties is a cornerstone of successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of the predicted physicochemical properties of N-[(3-iodophenyl)methyl]oxetan-3-amine , a novel small molecule featuring a unique combination of a bulky, lipophilic iodophenyl group, a basic secondary amine, and a polar, strained oxetane ring.
While specific experimental data for this compound is not yet available in public databases, this document, grounded in established analytical principles and data from analogous structures, serves as a predictive framework and a practical guide for its empirical evaluation. As Senior Application Scientists, we recognize that understanding the why behind experimental choices is as critical as the protocol itself. Therefore, each section not only presents the predicted property but also details the rationale and provides robust, self-validating experimental protocols for its determination.
Molecular and Structural Properties
The foundational step in characterizing any new chemical entity is to define its precise molecular and structural identity. These core attributes are the basis from which all other physicochemical predictions and analyses are derived.
Molecular Formula: C₁₀H₁₂INO
Molecular Weight: 305.11 g/mol
Monoisotopic Mass: 304.99605 Da
IUPAC Name: N-[(3-iodophenyl)methyl]oxetan-3-amine
The structure combines three key pharmacophoric elements:
-
A 3-iodophenyl ring: This group significantly increases lipophilicity and molecular weight. The iodine atom can also serve as a handle for radio-labeling studies or engage in halogen bonding.
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A secondary aliphatic amine: This group is the primary basic center of the molecule, capable of protonation at physiological pH. Its ionization state is critical for solubility and target interaction.
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An oxetane ring: This strained, four-membered ether is a modern tool in medicinal chemistry. It acts as a polar hydrogen bond acceptor, often used to improve aqueous solubility and metabolic stability while serving as a rigid, three-dimensional scaffold.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Predicted Lipophilicity
A precise experimental value for N-[(3-iodophenyl)methyl]oxetan-3-amine is unavailable. However, by analyzing analogous structures, we can establish a strong prediction. For example, the closely related compound N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine has a calculated XLogP3 of 1.8. Given the similar contributions to lipophilicity of iodine and bromine, we predict the LogP for the title compound will be in a similar range.
| Property | Predicted Value | Rationale / Comparison |
| LogP | ~2.0 ± 0.5 | Based on the calculated XLogP3 of 1.8 for a bromo-fluoro analogue[1]. The large iodobenzyl group provides high lipophilicity, countered by the polar amine and oxetane moieties. |
| LogD at pH 7.4 | ~1.5 - 2.0 | As a basic compound, the amine will be partially protonated at pH 7.4, increasing its hydrophilicity and thus lowering the LogD relative to the LogP of the neutral form. |
Experimental Protocol: LogD Determination by Shake-Flask Method
The "gold standard" shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4).
Causality: This method is chosen for its direct, unambiguous measurement of partitioning, which forms the basis of all lipophilicity scales. The use of pH 7.4 buffer is critical as it reflects physiological conditions and accounts for the ionization of the amine group, providing a more biologically relevant LogD value than the LogP of the neutral species alone.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol by mixing vigorously and allowing the layers to separate for 24 hours. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.
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Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated buffer to achieve a final concentration (e.g., 100 µM), ensuring the DMSO concentration is low (<1%).
-
Partitioning: Add an equal volume of pre-saturated n-octanol to the vial.
-
Equilibration: Seal the vial and shake vigorously on a flatbed shaker for at least 4 hours at room temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: The LogD is calculated as: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Aqueous Solubility
Aqueous solubility is a prerequisite for systemic exposure and is one of the most common reasons for compound attrition in drug discovery. Poor solubility can compromise in vitro assay results and lead to poor or variable absorption in vivo.
Predicted Solubility
The molecule contains conflicting structural features. The large, hydrophobic iodobenzyl moiety will significantly limit aqueous solubility. Conversely, the polar oxetane ring (a hydrogen bond acceptor) and the basic amine (which will be protonated and highly polar at low pH) will enhance solubility. Therefore, the solubility of N-[(3-iodophenyl)methyl]oxetan-3-amine is expected to be low in neutral pH but will increase significantly in acidic conditions.
Experimental Protocol: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, representing the true saturation point of a solution. It is more time-consuming than kinetic methods but provides the most accurate and relevant data for lead optimization.
Causality: The shake-flask thermodynamic method is selected because it measures the solubility of the most stable crystalline form of the compound at equilibrium, avoiding the artificially high and potentially misleading values obtained from kinetic assays where supersaturated solutions can form.[2][3] Incubation for 24 hours ensures that the dissolution equilibrium is fully established.[2]
Methodology:
-
Compound Addition: Add an excess of the solid (crystalline) compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, pH 5.0, and pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours.[2]
-
Sample Preparation: After incubation, allow the vials to stand to let undissolved solid settle.
-
Filtration/Centrifugation: Filter the supernatant through a low-binding filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed to remove all solid particles.[2][4]
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
Reporting: Report the results in µg/mL and µM for each pH value.
Ionization Constant (pKa)
The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For N-[(3-iodophenyl)methyl]oxetan-3-amine, the secondary amine is the key basic center. Its pKa will determine the compound's charge state across the physiological pH range, profoundly impacting solubility, permeability, and target binding.
Predicted pKa
The basicity of the secondary amine will be influenced by its substituents.
-
Benzylamine has a pKa of approximately 9.3.
-
The electron-withdrawing nature of the oxetane ring is known to reduce the basicity of adjacent amines. For example, one study demonstrated that replacing a carbonyl with an oxetane significantly attenuated amine basicity.[2]
-
Therefore, the pKa of N-[(3-iodophenyl)methyl]oxetan-3-amine is predicted to be lower than that of simple benzylamines.
Predicted pKa: ~7.5 - 8.5
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Causality: This method is chosen for its precision and direct measurement of pH changes upon neutralization.[5] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[6] Maintaining constant ionic strength with KCl minimizes variations in activity coefficients.[6]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[6][7]
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[6][7]
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[6][7]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with constant stirring. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be precisely identified from the inflection point of the first derivative of the titration curve.
Spectral Characterization
Spectral analysis provides definitive structural confirmation and is essential for quality control.
Predicted Mass Spectrum
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
Causality: In electron ionization (EI) mass spectrometry, the fragmentation pattern is determined by the weakest bonds in the molecule. For iodo-containing compounds, the C-I bond is typically the weakest, leading to a characteristic fragmentation pattern.[8] Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic M+2 isotope peak.[8]
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 305, corresponding to [C₁₀H₁₂INO]⁺.
-
Base Peak: Loss of an iodine radical (127 Da) is a highly favorable fragmentation pathway for iodoalkanes and iodobenzenes.[8][9] However, cleavage of the benzylic C-N bond is also highly favorable. The most likely base peak would result from the formation of the stable tropylium ion or a related fragment. A prominent peak at m/z = 217 corresponding to the [M - I]⁺ fragment is expected. An even more likely fragmentation is cleavage at the benzylic position to give the 3-iodobenzyl cation at m/z = 217 and the neutral oxetan-3-amine radical.
-
Other Fragments: A peak at m/z = 127 corresponding to I⁺ may be observed.[10] Fragments corresponding to the oxetane portion, such as a peak at m/z = 72 for [C₃H₆NO]⁺, are also possible.
| Adduct | Predicted m/z |
| [M+H]⁺ | 306.0035 |
| [M+Na]⁺ | 328.9854 |
| [M]⁺ | 304.9961 |
(Predicted values based on elemental composition)
Predicted NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
Aromatic Region (δ 7.0-7.8 ppm): Four protons on the 3-iodophenyl ring will appear as complex multiplets. The proton between the two substituents (at C2) will likely be a singlet or triplet-like signal around δ 7.7 ppm. The other three protons will appear between δ 7.0-7.5 ppm.
-
Oxetane Methylene Protons (δ 4.5-4.8 ppm): The four protons of the two -CH₂- groups on the oxetane ring will likely appear as two distinct triplets or multiplets. Typical chemical shifts for oxetane methylene protons are around δ 4.6 ppm.
-
Benzylic Protons (δ ~3.8 ppm): The two protons of the -CH₂- group connecting the phenyl ring to the amine will appear as a singlet.
-
Oxetane Methine Proton (δ ~3.5-4.0 ppm): The single -CH- proton of the oxetane ring will appear as a quintet or multiplet.
-
Amine Proton (δ ~1.5-2.5 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.
¹³C NMR (Predicted, 101 MHz, CDCl₃):
-
Aromatic Region (δ 125-140 ppm): Five signals are expected for the aromatic carbons, as the C-I carbon is often difficult to observe. The chemical shifts will be influenced by the iodine substituent.
-
C-I Carbon (δ ~95 ppm): The carbon directly attached to the iodine atom is expected to be significantly shielded and appear upfield around δ 95 ppm.
-
Oxetane Carbons (δ ~70-80 ppm, ~50-60 ppm): The -CH₂- carbons adjacent to the oxygen will be downfield (~70-80 ppm), while the -CH- carbon attached to the nitrogen will be further upfield (~50-60 ppm).
-
Benzylic Carbon (δ ~50-55 ppm): The -CH₂- carbon of the benzyl group.
Chemical Stability
Assessing the chemical stability of a drug candidate under various conditions is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life.
Predicted Stability Profile
The compound is expected to be generally stable. Potential liabilities include:
-
Oxidation: Secondary amines can be susceptible to oxidation.
-
Acid/Base Instability: The strained oxetane ring could be susceptible to ring-opening under harsh acidic conditions.
-
Photostability: The iodophenyl moiety may impart some sensitivity to light.
Experimental Protocol: Solution Stability by HPLC
This protocol assesses the stability of the compound in solution under various pH conditions over time.
Causality: HPLC is the workhorse for stability testing in the pharmaceutical industry due to its ability to separate the parent compound from its degradation products, allowing for precise quantification of both. Using a photodiode array (PDA) detector is crucial for developing a stability-indicating method, as it can help identify the emergence of new degradation peaks and ensure peak purity.
Methodology:
-
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in buffered solutions at pH 2 (acidic), pH 7.4 (neutral), and pH 10 (basic).
-
Incubation: Store aliquots of each solution under different conditions: at room temperature (25°C), accelerated conditions (40°C), and protected from light.
-
Time Points: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), remove an aliquot from each solution.
-
HPLC Analysis: Analyze each sample using a validated, stability-indicating reverse-phase HPLC method with UV/PDA detection. The method must demonstrate baseline separation between the parent peak and any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. A stable compound is generally defined as having ≥98% of the initial concentration remaining.
Sources
- 1. N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | C10H11BrFNO | CID 81437059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3-Aminooxetan-3-yl)methanol | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. PubChemLite - N-(3-iodophenyl)oxetan-3-amine (C9H10INO) [pubchemlite.lcsb.uni.lu]
- 6. N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|CAS 1823812-00-5 [benchchem.com]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BindingDB BDBM50228445 3-(4-(2-aminophenylthio)-3-((dimethylamino)methyl)phenoxy)-1-propanol::CHEMBL241647 [bindingdb.org]
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